3-Oxo-3-(1H-pyrrol-2-yl)propanenitrile is an organic compound characterized by its unique chemical structure, which includes a pyrrole ring and a nitrile group. Its molecular formula is C₇H₆N₂O, and it features a carbonyl group adjacent to a pyrrole moiety, making it an interesting subject for both synthetic and biological studies. This compound has gained attention due to its potential applications in medicinal chemistry and organic synthesis.
Research indicates that 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile exhibits various biological activities. Its derivatives have shown potential as:
The synthesis of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile can be achieved through several methods:
3-Oxo-3-(1H-pyrrol-2-yl)propanenitrile has several notable applications:
Studies on the interactions of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile with biological targets have revealed insights into its mechanism of action. For example:
Several compounds share structural similarities with 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile. Here is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Oxo-3-(pyridin-4-yl)propanenitrile | Contains a pyridine ring instead of pyrrole | Exhibits different biological activity profiles due to nitrogen placement |
| 3-Oxo-3-[3-(1H-pyrrol-1-yl)-2-thienyl]-propanenitrile | Incorporates a thiophene ring | May show enhanced electronic properties compared to pyrrole-based compounds |
| 3-Oxo-3-(benzothiazol-2-yl)-propanenitrile | Features a benzothiazole moiety | Known for distinct pharmacological activities not present in pyrrole derivatives |
The uniqueness of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile lies in its specific combination of functional groups and structural characteristics that confer unique chemical reactivity and biological properties .
The molecule features a pyrrole ring (a five-membered aromatic heterocycle with one nitrogen atom) connected to a propanenitrile chain bearing a ketone group at the β-position. The IUPAC name, 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile, reflects this arrangement. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| SMILES | C1=CNC(=C1)C(=O)CC#N | |
| InChI Key | LMNWETGSSJEVSH-UHFFFAOYSA-N | |
| XLogP3 | 0.7 | |
| Topological Polar SA | 65.5 Ų |
The planar pyrrole ring contributes to aromatic stability, while the electron-withdrawing nitrile and ketone groups enhance electrophilic reactivity.